3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry for their antibacterial, antifungal, and anti-inflammatory properties.
Preparation Methods
The synthesis of 3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiopyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiopyran ring.
Methoxylation: Introduction of the methoxy group at the desired position on the thiopyran ring.
Sulfonamide formation: The final step involves the reaction of the methoxytetrahydrothiopyran derivative with 3-chlorobenzenesulfonyl chloride under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s sulfonamide group is known for its ability to inhibit certain enzymes, making it useful in studying enzyme function and inhibition.
Medicine: Due to its potential antibacterial and antifungal properties, it is investigated for use in developing new antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.
Mechanism of Action
The mechanism of action of 3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. This inhibition can disrupt essential biological processes, such as folic acid synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide include other sulfonamides with different substituents on the aromatic ring or the thiopyran ring. For example:
4-chloro-N-(2-methoxyethyl)benzenesulfonamide: Similar structure but with a different substituent on the thiopyran ring.
2-methylthiopyrimidine derivatives: These compounds share the sulfonamide group but have different heterocyclic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique biological activities and reactivity compared to other sulfonamides.
Properties
IUPAC Name |
3-chloro-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S2/c1-18-13(5-7-19-8-6-13)10-15-20(16,17)12-4-2-3-11(14)9-12/h2-4,9,15H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPDRHFRFXJVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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